Cas no 60135-71-9 (5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine)

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an amine group at the 2-position and a 3,4-dimethoxyphenyl moiety at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The dimethoxy groups enhance solubility and influence binding interactions, while the oxadiazole ring contributes to stability and bioactivity. Its applications include potential use as a scaffold in drug discovery, particularly for targeting enzymes or receptors where electron-rich aromatic systems are advantageous. The compound’s well-defined synthetic pathway and structural versatility further support its utility in medicinal chemistry and material science.
5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine structure
60135-71-9 structure
Product Name:5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
CAS No:60135-71-9
MF:C10H11N3O3
MW:221.212641954422
CID:1622864
PubChem ID:356902
Update Time:2025-06-09

5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
    • 5-Amino-2-&lt
    • 3,4-dimethoxy-phenyl&gt
    • -&lt
    • 1.3.4&gt
    • -oxadiazol
    • NSC614453
    • F2146-0101
    • 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-ylamine
    • 5-(3,4-Dimethoxy-phenyl)-2-amino-1,3,4-oxdiazol
    • CTK6J7393
    • 2-Amino-5-(3,4-dimethoxy-phenyl)-&lt
    • oxadiazol
    • 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
    • 5-(3,4-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine
    • BBL022597
    • AC1Q46OQ
    • AC1Q4XDX
    • AC1L79EF
    • 5-Amino-2-< 3,4-dimethoxy-phenyl> -< 1.3.4> -oxadiazol; NSC614453; F2146-0101; 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-ylamine; 5-(3,4-Dimethoxy-phenyl)-2-amino-1,3,4-oxdiazol; CTK6J7393; 2-Amino-5-(3,4-dimethoxy-phenyl)-< 1.3.4> oxadiazol; 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole; 5-(3,4-dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine; BBL022597; AC1Q46OQ; AC1Q4XDX; AC1L79EF;
    • EN300-53211
    • 60135-71-9
    • MFCD00755404
    • SCHEMBL23292528
    • STK787831
    • OZWPUJJRZSGNEE-UHFFFAOYSA-N
    • NSC-614453
    • Z285233884
    • DTXSID10326763
    • 1,3,4-oxadiazol-2-amine, 5-(3,4-dimethoxyphenyl)-
    • AKOS000155267
    • G35504
    • MDL: MFCD00755404
    • Inchi: 1S/C10H11N3O3/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13)
    • InChI Key: OZWPUJJRZSGNEE-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=C(C2=NN=C(N)O2)C=1)OC

Computed Properties

  • Exact Mass: 221.08004122g/mol
  • Monoisotopic Mass: 221.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 83.4Ų

5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine Pricemore >>

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Additional information on 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine

Recent Advances in the Study of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 60135-71-9)

In recent years, the compound 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 60135-71-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its oxadiazole core and dimethoxyphenyl substituent, has demonstrated promising biological activities, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory applications. The unique structural features of this molecule make it a valuable scaffold for drug discovery and development.

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as evidenced by molecular docking studies and electron microscopy.

Another significant advancement was reported in a 2023 study focusing on the anticancer potential of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of the intrinsic mitochondrial pathway. Mechanistic studies revealed that the compound upregulated pro-apoptotic proteins such as Bax and downregulated anti-apoptotic proteins like Bcl-2, leading to caspase-3 activation and subsequent cell death. These findings suggest that 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine could serve as a lead compound for the development of novel anticancer agents.

In addition to its antimicrobial and anticancer properties, recent research has also highlighted the anti-inflammatory effects of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine. A study published in the European Journal of Pharmacology demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The anti-inflammatory activity was mediated through the inhibition of the NF-κB signaling pathway, suggesting potential applications in the treatment of chronic inflammatory diseases.

The synthesis and optimization of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine have also been the focus of recent investigations. A novel synthetic route involving the cyclization of 3,4-dimethoxybenzoic acid hydrazide with cyanogen bromide was reported, offering improved yield and purity compared to traditional methods. Furthermore, structure-activity relationship (SAR) studies have identified key modifications to the oxadiazole ring and methoxy groups that enhance the compound's biological activity and pharmacokinetic properties.

Despite these promising findings, challenges remain in the development of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a therapeutic agent. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further preclinical studies. Nevertheless, the compound's diverse biological activities and structural versatility make it a compelling candidate for future drug discovery efforts.

In conclusion, recent research on 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS: 60135-71-9) has unveiled its potential as a multifunctional pharmacophore with applications in antimicrobial, anticancer, and anti-inflammatory therapies. Continued exploration of its mechanisms of action and optimization of its chemical structure will be crucial for translating these findings into clinically viable treatments.

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